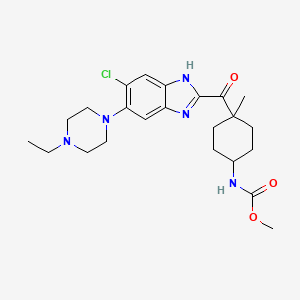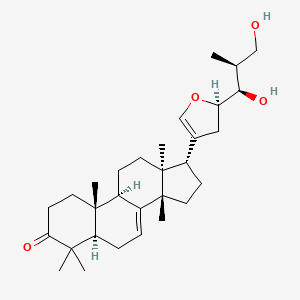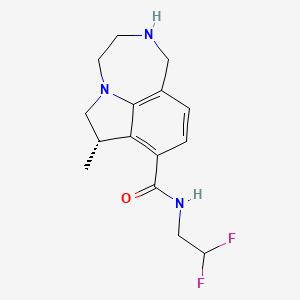
(S)-Bexicaserin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Bexicaserin is a chemical compound known for its potential therapeutic applications. It is a selective serotonin receptor agonist, specifically targeting the 5-HT2C receptor. This compound has been studied for its effects on various neurological and psychiatric conditions, including depression and anxiety disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bexicaserin involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a suitable aromatic compound with a halogenating agent to introduce a halogen atom into the aromatic ring.
Nucleophilic Substitution: The halogenated intermediate undergoes nucleophilic substitution with an amine to form the desired amine derivative.
Resolution of Enantiomers: The racemic mixture of the amine derivative is then resolved into its enantiomers using chiral resolution techniques, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: This method allows for the continuous production of this compound by maintaining a steady flow of reactants through a series of reactors.
Catalytic Hydrogenation: Catalysts are used to facilitate the hydrogenation steps, improving the efficiency and selectivity of the reactions.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
(S)-Bexicaserin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups introduced at specific positions on the aromatic ring.
科学的研究の応用
Chemistry: Used as a model compound for studying selective serotonin receptor agonists and their interactions with receptors.
Biology: Investigated for its effects on serotonin signaling pathways and its role in modulating neurotransmitter release.
Medicine: Explored as a potential therapeutic agent for treating depression, anxiety disorders, and other psychiatric conditions.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors.
作用機序
(S)-Bexicaserin exerts its effects by selectively binding to the 5-HT2C receptor, a subtype of serotonin receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events. This activation modulates the release of neurotransmitters such as dopamine and norepinephrine, which play crucial roles in mood regulation and cognitive functions. The compound’s selectivity for the 5-HT2C receptor minimizes off-target effects and enhances its therapeutic potential.
類似化合物との比較
Similar Compounds
Lorcaserin: Another selective serotonin receptor agonist targeting the 5-HT2C receptor, used for weight management.
Vabicaserin: A compound with similar receptor selectivity, investigated for its potential in treating schizophrenia.
Trazodone: An antidepressant with partial agonist activity at the 5-HT2C receptor.
Uniqueness of (S)-Bexicaserin
This compound stands out due to its high selectivity and potency for the 5-HT2C receptor, making it a promising candidate for therapeutic applications with fewer side effects compared to less selective compounds. Its unique binding profile and efficacy in modulating serotonin signaling pathways contribute to its potential as a novel treatment for various psychiatric conditions.
特性
分子式 |
C15H19F2N3O |
|---|---|
分子量 |
295.33 g/mol |
IUPAC名 |
(3S)-N-(2,2-difluoroethyl)-3-methyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-5-carboxamide |
InChI |
InChI=1S/C15H19F2N3O/c1-9-8-20-5-4-18-6-10-2-3-11(13(9)14(10)20)15(21)19-7-12(16)17/h2-3,9,12,18H,4-8H2,1H3,(H,19,21)/t9-/m1/s1 |
InChIキー |
KGOOOHQKLRUVSF-SECBINFHSA-N |
異性体SMILES |
C[C@@H]1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F |
正規SMILES |
CC1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


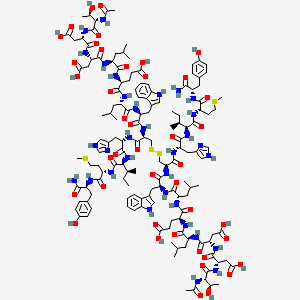

![2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride](/img/structure/B12379888.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B12379910.png)

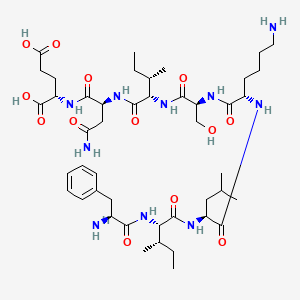
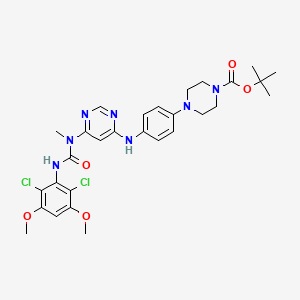
![2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid](/img/structure/B12379936.png)
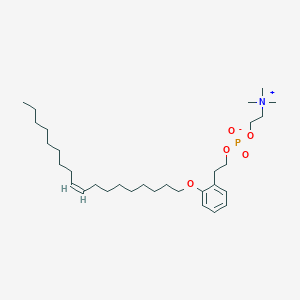
![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B12379951.png)


